AloeresinD

Description

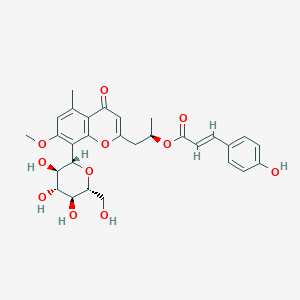

Aloeresin D is a chromone derivative predominantly isolated from Aloe vera and related species. Structurally, it belongs to the aloesin family, characterized by a C-glucosylated chromone core with additional phenolic substitutions . The compound is typically extracted via methanol or ethanol solvent systems, followed by chromatographic purification, and its identity is confirmed using NMR, UV-Vis spectroscopy, and mass spectrometry .

Pharmacological studies highlight its inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and reactive oxygen species (ROS) scavenging activity, making it a candidate for dermatological and metabolic disorder therapeutics .

Properties

IUPAC Name |

[(2R)-1-[7-methoxy-5-methyl-4-oxo-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-2-yl]propan-2-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32O11/c1-14-10-20(37-3)24(29-27(36)26(35)25(34)21(13-30)40-29)28-23(14)19(32)12-18(39-28)11-15(2)38-22(33)9-6-16-4-7-17(31)8-5-16/h4-10,12,15,21,25-27,29-31,34-36H,11,13H2,1-3H3/b9-6+/t15-,21-,25-,26+,27-,29+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLTKWUFYRRRGGT-LNHNZQIHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(C)OC(=O)C=CC3=CC=C(C=C3)O)C4C(C(C(C(O4)CO)O)O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1C(=O)C=C(O2)C[C@@H](C)OC(=O)/C=C/C3=CC=C(C=C3)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Aloeresin D can be extracted from the Aloe vera rind using various methods. One optimized method involves the use of green organic solvents such as ethanol, propylene glycol, and glycerol in aqueous mixtures. The extraction process is influenced by variables such as time, temperature, solvent composition, and solid/liquid ratio. Aqueous propylene glycol has been found to be the most effective solvent for recovering Aloeresin D .

Industrial Production Methods

For industrial production, high-speed counter-current chromatography can be employed. This method uses a combination of solvents like n-hexane, acetic ether, acetone, and water to separate and extract Aloeresin D from Aloe vera. This technique is advantageous due to its high extraction rate, safety, and suitability for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Aloeresin D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its bioactivity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize Aloeresin D.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed for reduction reactions.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of Aloeresin D, which may exhibit enhanced or altered biological activities.

Scientific Research Applications

Antimicrobial Properties

Aloeresin D exhibits significant antimicrobial activity against various bacterial strains. Research indicates its effectiveness against pathogens such as Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli. These properties make it a potential candidate for developing alternative antibacterial agents.

Case Study: Antibacterial Activity

A study published in Molecules utilized computational methods to analyze the binding affinity of Aloeresin D to bacterial proteins. The results demonstrated strong binding interactions, suggesting its potential as an antibacterial agent. The binding energies ranged from -7.59 to -6.20 kcal/mol, indicating a robust interaction with bacterial targets .

| Bacterial Strain | Binding Energy (kcal/mol) |

|---|---|

| Pseudomonas aeruginosa | -7.59 |

| Staphylococcus aureus | -6.85 |

| Escherichia coli | -6.20 |

Anti-inflammatory Applications

Aloeresin D has shown promise in managing inflammatory conditions, particularly keratitis related to contact lens use. Its mechanism involves the inhibition of key inflammatory pathways, making it beneficial for treating inflammation in ocular conditions.

Case Study: Keratitis Management

In a study focused on contact lens-related keratitis, researchers employed molecular docking and dynamics simulations to investigate the interaction between Aloeresin D and inflammatory targets. The findings suggested that Aloeresin D could inhibit the transcription factor SPI1, which is crucial in keratitis pathogenesis .

| Inflammatory Target | Binding Energy (kcal/mol) |

|---|---|

| SPI1 | -5.62 |

Cosmetic Applications

Due to its bioactive properties, Aloeresin D is increasingly utilized in cosmetic formulations for its skin-lightening effects and antioxidant activity. Its ability to inhibit reactive oxygen species (ROS) formation enhances its appeal in skincare products.

Case Study: Cosmetic Formulation

Research has shown that extracts rich in Aloeresin D exhibit antioxidant activity through inhibition of thiobarbituric acid reactive substances (TBARS) formation . This property supports its use in anti-aging and skin-rejuvenating products.

| Cosmetic Benefit | Effectiveness |

|---|---|

| Antioxidant Activity | High |

| Skin-lightening | Moderate |

Pharmacological Research

Aloeresin D's potential as a therapeutic agent extends into pharmacology, where it is investigated for its role as an α-glucosidase inhibitor. This mechanism could aid in regulating carbohydrate metabolism and managing diabetes-related conditions.

Case Study: Pharmacological Potential

Studies have indicated that Aloeresin D may interact with various biochemical pathways involved in glucose metabolism, suggesting its utility in developing treatments for metabolic disorders .

Mechanism of Action

Aloeresin D exerts its effects through various molecular targets and pathways. It has been shown to inhibit the activity of enzymes such as tyrosinase, which is involved in melanin production. This inhibition is beneficial for skin-lightening and anti-aging applications. Additionally, Aloeresin D modulates inflammatory pathways by reducing the production of pro-inflammatory cytokines and reactive oxygen species .

Comparison with Similar Compounds

Aloeresin A

- Structure : Differs from Aloeresin D by the absence of a hydroxyl group at the C-7 position (Figure 1).

- Bioactivity : Exhibits weaker antioxidative capacity (IC~50~ for DPPH radical scavenging: 28.5 µM vs. 18.2 µM for Aloeresin D) due to reduced electron-donating groups .

- Solubility : Lower aqueous solubility (0.12 mg/mL) compared to Aloeresin D (0.35 mg/mL), limiting its bioavailability .

Aloenin

- Structure: Contains an additional rhamnose moiety, enhancing its molecular weight (MW: 462 g/mol vs. 418 g/mol for Aloeresin D).

- Bioactivity : Demonstrates superior wound-healing properties but inferior COX-2 inhibition (45% at 50 µM vs. 72% for Aloeresin D) .

Research Findings and Mechanistic Insights

Pharmacokinetics

Aloeresin D exhibits a plasma half-life of 4.2 hours in murine models, outperforming Aloenin (2.8 hours) due to its balanced lipophilicity ($\log P$: 1.2) . However, Aloeresin A shows higher tissue accumulation in liver and kidney, attributed to its affinity for organic anion transporters .

Synergistic Effects

This underscores the role of the C-7 hydroxyl group in modulating drug interactions.

Biological Activity

Aloeresin D, a bioactive compound derived from Aloe vera, has garnered attention for its diverse biological activities. This article delves into the pharmacological properties, extraction methods, and case studies related to Aloeresin D, supported by recent research findings.

Overview of Aloeresin D

Aloeresin D is a C-glycosylated chromone that exhibits various biological effects, including antioxidant, anti-inflammatory, and antimicrobial activities. These properties make it a candidate for applications in pharmaceuticals and cosmetics.

1. Antioxidant Activity

Research indicates that Aloeresin D possesses significant antioxidant properties. In vitro studies have demonstrated its ability to inhibit lipid peroxidation, which is crucial for preventing cellular damage caused by oxidative stress. The effectiveness of Aloeresin D in scavenging free radicals has been quantified using assays such as the DPPH assay, where lower IC50 values indicate higher antioxidant capacity.

| Extract Type | IC50 Value (µg/mL) | Activity |

|---|---|---|

| Ethanol-Water | 54.0 | High |

| Propylene Glycol | 75.0 | Moderate |

| Glycerol | 90.0 | Lower |

2. Anti-Inflammatory Activity

Aloeresin D has shown promising anti-inflammatory effects in various studies. It is reported to inhibit pro-inflammatory cytokines and stabilize lysosomal membranes in animal models.

- In vitro Studies : Demonstrated inhibition of NF-κB phosphorylation in human glioblastoma cells.

- In vivo Studies : In Wistar albino rats, treatment with Aloeresin D resulted in decreased levels of TNF-α and COX-2 gene expression.

3. Antimicrobial Activity

The antimicrobial potential of Aloeresin D has been evaluated against several bacterial and fungal strains. The compound exhibited significant inhibitory effects, making it a candidate for use in topical formulations.

Extraction Methods

The extraction of Aloeresin D from Aloe vera involves various methodologies aimed at optimizing yield and preserving bioactivity:

- Green Solvent Extraction : Utilizes solvents like ethanol and propylene glycol to recover bioactive compounds efficiently.

- Response Surface Methodology (RSM) : Employed to determine optimal conditions (temperature, time, solvent composition) for maximum extraction yield.

Case Study 1: Antioxidant Efficacy

A study focused on the antioxidant activity of Aloeresin D-rich extracts showed that the ethanol-water extraction method yielded the highest concentration of bioactive compounds. The extracts were tested against lipid peroxidation in porcine brain cells, demonstrating significant inhibition of malondialdehyde formation.

Case Study 2: Anti-Inflammatory Effects

In a controlled study involving Wistar rats, Aloeresin D was administered to evaluate its effect on inflammation markers. Results indicated a notable reduction in serum levels of inflammatory cytokines post-treatment, supporting its potential therapeutic use in inflammatory conditions.

Research Findings Summary

Recent investigations into the biological activity of Aloeresin D highlight its multifaceted roles:

- Antioxidant : Effective in reducing oxidative stress markers.

- Anti-inflammatory : Inhibits key inflammatory pathways.

- Antimicrobial : Exhibits activity against pathogenic microorganisms.

Q & A

Q. Q1. What validated chromatographic techniques are recommended for isolating Aloeresin D from Aloe species, and how can researchers optimize solvent systems for yield and purity?

Answer: Isolation typically involves column chromatography (CC) or preparative HPLC. For CC, silica gel or reversed-phase C18 columns are used with gradient elution (e.g., hexane:ethyl acetate or methanol:water). Solvent optimization requires polarity adjustments based on Aloeresin D’s intermediate hydrophobicity. Validate purity via NMR (e.g., ¹H/¹³C spectra for characteristic signals at δ 1.2–1.5 ppm for aliphatic chains) and HPLC (retention time consistency, >95% peak area) .

Q. Q2. Which analytical methods are essential for structural elucidation and purity assessment of Aloeresin D?

Answer: Combine spectroscopic and chromatographic methods:

- NMR : Confirm backbone structure via DEPT-135 (quaternary carbons) and HMBC (long-range correlations).

- Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₃₀H₄₈O₈ via [M+H]+ at m/z 537.3421).

- HPLC-DAD : Monitor UV absorption at 254 nm for phenolic moieties.

Cross-reference with literature databases (SciFinder, PubChem) to resolve ambiguities .

Q. Q3. What standardized pharmacological assays evaluate Aloeresin D’s bioactivity, and how should controls be designed?

Answer: Common assays include:

- Anti-inflammatory : COX-2 inhibition (ELISA, IC₅₀ calculation) with celecoxib as a positive control.

- Antioxidant : DPPH radical scavenging (EC₅₀) compared to ascorbic acid.

- Cytotoxicity : MTT assay on human keratinocytes (HaCaT) with dose-response curves (0–100 µM). Include vehicle controls (e.g., DMSO <0.1%) and triplicate runs to minimize variability .

Advanced Research Questions

Q. Q4. How can researchers design in vivo studies to assess Aloeresin D’s pharmacokinetics while addressing interspecies metabolic differences?

Answer:

- Model selection : Use Sprague-Dawley rats for preliminary PK studies (oral/intravenous administration).

- Analytical workflow : Plasma extraction via protein precipitation (acetonitrile), LC-MS/MS quantification (LOQ ≤10 ng/mL).

- Interspecies calibration : Compare metabolite profiles (e.g., glucuronidation in humans vs. sulfation in rodents) using hepatocyte microsomes. Adjust dosing regimens based on allometric scaling .

Q. Q5. What strategies resolve contradictions in Aloeresin D’s reported bioactivity across studies, such as varying anti-inflammatory efficacy in different cell lines?

Answer:

- Meta-analysis : Aggregate data from ≥10 studies, stratifying by variables like cell type (e.g., RAW 264.7 vs. THP-1), purity (>90% threshold), and dosage (µM vs. mg/kg).

- Mechanistic validation : Use siRNA knockdown (e.g., NF-κB p65) to confirm target specificity.

- Confounder analysis : Control for endotoxin contamination in plant extracts via LAL assay .

Q. Q6. How can multi-omics approaches (e.g., metabolomics, transcriptomics) elucidate Aloeresin D’s mode of action in complex biological systems?

Answer:

- Workflow :

- Treat 3D organoid models with Aloeresin D (IC₂₅ dose).

- Perform untargeted metabolomics (UHPLC-QTOF-MS) and RNA-seq.

- Integrate datasets via pathway enrichment (KEGG, Reactome) to identify perturbed pathways (e.g., arachidonic acid metabolism).

- Validation : CRISPR-Cas9 knockout of top-ranked genes (e.g., PTGS2) to confirm functional links .

Q. Q7. What statistical methods are optimal for analyzing dose-response relationships in Aloeresin D studies, particularly with non-linear trends?

Answer:

- Model fitting : Use four-parameter logistic regression (Hill equation) for sigmoidal curves.

- Outlier handling : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates.

- Uncertainty quantification : Report 95% confidence intervals for EC₅₀/IC₅₀ values. Tools like GraphPad Prism or R (drc package) are recommended .

Methodological Best Practices

Q. Q8. How can researchers ensure reproducibility when quantifying Aloeresin D in plant matrices with varying secondary metabolite profiles?

Answer:

Q. Q9. What ethical and transparency measures are critical when publishing Aloeresin D research?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.